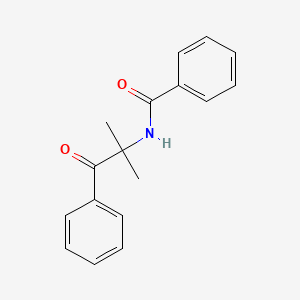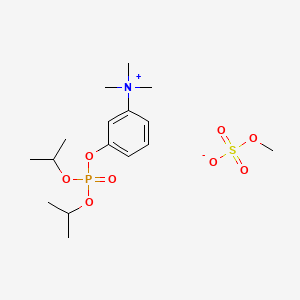
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE is a complex organic compound with a unique structure that combines ammonium, hydroxyphenyl, trimethyl, methyl sulfate, and diisopropylphosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE typically involves multiple steps The initial step often includes the preparation of (m-HYDROXYPHENYL)TRIMETHYLAMMONIUM, which is then reacted with methyl sulfate under controlled conditions to form the methyl sulfate derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl sulfate and diisopropylphosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, ALLYLCARBAMATE
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, BENZYLCARBAMATE
Uniqueness
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE is unique due to the presence of the diisopropylphosphate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
77967-15-8 |
|---|---|
Molekularformel |
C16H30NO8PS |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
[3-di(propan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C15H27NO4P.CH4O4S/c1-12(2)18-21(17,19-13(3)4)20-15-10-8-9-14(11-15)16(5,6)7;1-5-6(2,3)4/h8-13H,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OOIWSIHAMHVGIP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



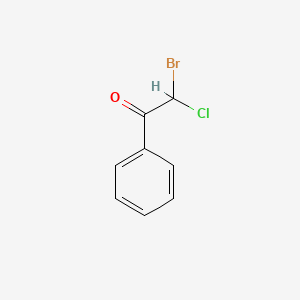
![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)



![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
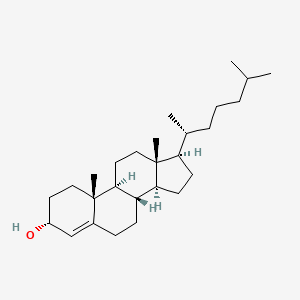
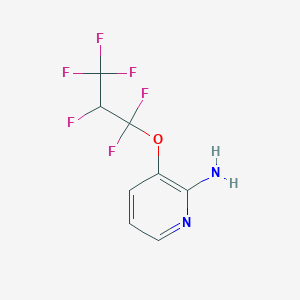
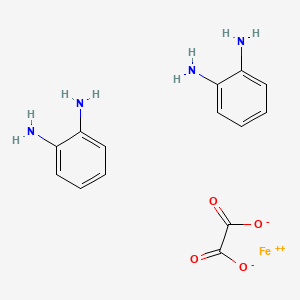
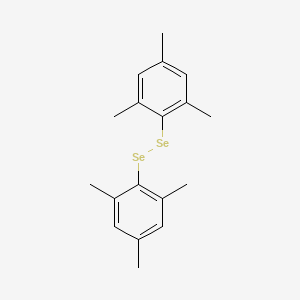
![Glycerol,[2-3h]](/img/structure/B13754889.png)
